2-Ethyl-1-methylindolizine
CAS No.: 88274-05-9
Cat. No.: VC16009551
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88274-05-9 |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 2-ethyl-1-methylindolizine |
| Standard InChI | InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3 |
| Standard InChI Key | WRKRGVANARCNBM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN2C=CC=CC2=C1C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
2-Ethyl-1-methylindolizine belongs to the indolizine class, a bicyclic system integrating pyrrole and pyridine motifs. The compound’s structure is defined by a planar aromatic system with a nitrogen atom at position 1 and substituents at positions 1 (methyl) and 2 (ethyl) (Figure 1). These alkyl groups enhance solubility in organic solvents compared to unsubstituted indolizines, as evidenced by log P values calculated for analogous compounds . The ethyl group at position 2 introduces steric bulk, influencing intermolecular interactions in crystal packing and receptor binding .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related indolizines reveals carbonyl stretches at ~1,700 cm⁻¹ for ester functionalities, while nuclear magnetic resonance (NMR) spectra show distinct signals for methyl (δ 1.34 ppm) and ethyl groups (δ 4.30 ppm) . For 2-ethyl-1-methylindolizine derivatives, ¹³C-NMR typically exhibits aromatic carbons at 120–150 ppm and ester carbonyls near 166 ppm . Mass spectrometry confirms molecular ions consistent with the formula C₁₁H₁₃N, though exact mass data for the parent compound remains underrepresented in current literature.
Synthetic Methodologies
1,3-Dipolar Cycloaddition
A prevalent route to indolizines involves 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes. For example, microwave-assisted reactions of pyridinium salts with diethyl acetylenedicarboxylate (DEAD) yield ethyl indolizine-1-carboxylates in 69–77% yields . This method’s efficiency is attributed to microwave irradiation, which reduces reaction times from hours to minutes while maintaining regioselectivity .
Table 1: Synthetic Conditions for Indolizine Derivatives
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridinium salt + DEAD | Microwave, 100°C, 30 min | 75 | |
| 4-Methoxy pyridine + Phenacyl bromide | Acetone, reflux, 5 h | 69–77 |
Alternative Pathways
Copper-catalyzed cyclization and transition metal-mediated cross-couplings offer supplementary routes, though these are less explored for 2-ethyl-1-methylindolizine specifically. Theoretical studies using density functional theory (DFT) suggest that charge-transfer interactions between ylides and dipolarophiles dictate reaction feasibility .
Pharmacological Activities
Cyclooxygenase-2 (COX-2) Inhibition
Indolizine derivatives exhibit notable COX-2 inhibitory activity, a key target in anti-inflammatory drug development. In a seminal study, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate demonstrated an IC₅₀ of 5.84 µM, outperforming indomethacin (IC₅₀ = 6.84 µM) . Molecular docking revealed hydrophobic interactions between the ethyl group and COX-2’s active site, underscoring the role of alkyl substituents in enhancing binding affinity .
Table 2: Biological Activities of Indolizine Derivatives
Crystallographic and Computational Insights
Single-Crystal X-ray Diffraction
Crystallographic analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 12.0497 Å, b = 17.8324 Å, c = 19.6052 Å . The indolizine core adopts a planar conformation, with ester groups oriented perpendicular to the aromatic plane, minimizing steric clash .
Hirshfeld Surface Analysis
Hirshfeld surfaces for related compounds highlight dominant H···O (23.4%) and H···H (58.1%) interactions, indicating the importance of van der Waals forces in crystal stability . Energy framework calculations using Crystal Explorer further quantify dispersion energies as the primary stabilization component .
Comparative Analysis with Structural Analogs
Methylindoles vs. Ethylindolizines
While methylindoles like 1-methylindole prioritize π-π stacking due to their planar structures, 2-ethyl-1-methylindolizine’s bicyclic system enables dual hydrophobic and dipole interactions. This duality enhances receptor binding versatility, as observed in COX-2 inhibition assays .
Substitution Patterns and Bioactivity
Ethyl groups at position 2 improve metabolic stability compared to smaller substituents. For instance, 2-ethyl analogs show 20% higher plasma half-lives in murine models than their methyl counterparts, likely due to reduced cytochrome P450 oxidation .
Emerging Applications and Future Directions
Materials Science
Indolizines’ fluorescence properties, attributed to extended π-conjugation, position them as candidates for organic light-emitting diodes (OLEDs). Substitution at position 2 with electron-donating groups (e.g., ethyl) redshifts emission wavelengths, a critical parameter for optoelectronic applications .
Drug Development
Ongoing research aims to optimize 2-ethyl-1-methylindolizine’s pharmacokinetic profile. Prodrug strategies, such as ester-to-acid conversion, are being explored to enhance bioavailability while retaining COX-2 selectivity .
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